The compound ((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique arrangement of functional groups and stereochemistry that may contribute to its biological activity.
This compound is primarily derived from synthetic organic chemistry methodologies, often involving the modification of existing triazolo-pyrimidine structures to enhance pharmacological properties. The synthesis and characterization of such compounds are frequently documented in scientific literature and patents related to drug development.
The compound can be classified as a triazolo-pyrimidine derivative, which is a class of compounds known for their biological activities, including anti-cancer and anti-inflammatory properties. It also contains a tetrahydrofuran moiety, which may influence its solubility and bioavailability.
The synthesis of this compound typically involves multiple steps, including:
The synthesis may employ various techniques such as:
The molecular structure of the compound can be represented by its molecular formula and molecular weight of approximately 570.89 g/mol.
Nc1nc(O[C@@H]2[C@@H](CO)OC([C@H]2F)n3cnc4nc(Cl)nc(N)c34)nc5c1ncn5[C@@H]6O[C@H](CO)[C@@H](O)[C@@H]6FThe compound's stereochemistry is critical for its biological activity and is defined by its chiral centers at specific positions in the tetrahydrofuran ring.
The compound may participate in various chemical reactions typical for triazolo-pyrimidines and tetrahydrofuran derivatives:
These reactions are often facilitated by specific catalysts or reagents to enhance yield and selectivity.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that triazolo-pyrimidines can act as inhibitors or modulators of various enzymes involved in nucleotide metabolism or signal transduction pathways.
The physical properties include:
Key chemical properties include:
This compound has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: